Home > Products > Screening Compounds P105202 > Parogrelil hydrochloride
Parogrelil hydrochloride - 878796-94-2

Parogrelil hydrochloride

Catalog Number: EVT-278864
CAS Number: 878796-94-2
Molecular Formula: C19H19BrCl2N4O2
Molecular Weight: 486.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nissan Chemical and Taisho have been jointly developing NM-702, a drug for the treatment of arteriosclerosis obliterans. M-702 is an orally active inhibitor of phosphodiesterase and thromboxane synthetase. In Japan, Phase 2 studies are being conducted for intermittent claudication caused by arteriosclerosis obliterans, intermittent claudication caused by spinal canal stenosis, and asthma. In the USA, a Phase 2 study for intermittent claudication caused by arteriosclerosis obliterans has been successfully completed. Intermittent claudication is a major symptom of arteriosclerosis obliterans. It is caused by insufficient oxygen supply to exercising muscles in the lower extremities due to decreased blood flow as a result of sclerosis of peripheral arteries. It is estimated that about 6 million people suffer from intermittent claudication in the USA, with only 10 percent of these people currently receiving treatment. Patients with claudication experience significant disability, owing to their exercise limitation. Therapeutic options to improve exercise performance in these patients are limited
Overview

Parogrelil hydrochloride, also known by its development code NM-702, is a novel small molecule compound primarily recognized for its role as a phosphodiesterase 3 inhibitor. This compound has garnered attention for its therapeutic potential in treating conditions such as intermittent claudication and asthma due to its bronchodilating and anti-inflammatory effects. Parogrelil hydrochloride is classified under the category of cardiovascular drugs, specifically targeting phosphodiesterase enzymes and calcium channels to exert its pharmacological effects.

Source

Parogrelil hydrochloride was developed by Nissan Chemical Corporation and is currently being advanced by Taisho Pharmaceutical Co., Ltd. The compound is synthesized from various chemical precursors through a series of controlled reactions, highlighting its significance in pharmaceutical research and development.

Classification
  • Drug Type: Small molecule drug
  • Mechanism of Action: Phosphodiesterase 3 inhibitor and calcium channel blocker
  • Therapeutic Areas: Cardiovascular diseases, particularly intermittent claudication and asthma
Synthesis Analysis

Methods

The synthesis of Parogrelil hydrochloride involves several key steps that form the pyridazinone core structure. The general synthetic route includes:

  1. Formation of the Pyridazinone Core: This is achieved by reacting substituted phenylhydrazine with an appropriate diketone.
  2. Halogenation Reactions: Introduction of bromine and chlorine substituents to the core structure.
  3. Nucleophilic Substitution: Attachment of propoxy and pyridinylmethyl groups through nucleophilic substitution reactions.

Technical Details

The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Industrial production methods often utilize batch reactors or continuous flow systems, combined with advanced purification techniques such as chromatography to isolate Parogrelil hydrochloride efficiently.

Molecular Structure Analysis

Structure

Parogrelil hydrochloride has a complex molecular structure characterized by the following:

  • Molecular Formula: C19H19BrCl2N4O2
  • InChIKey: A unique identifier that provides information about the molecular structure.

The compound features a pyridazinone ring system with multiple substituents that contribute to its biological activity.

Data

The structural composition includes:

  • Bromine and chlorine atoms that enhance its pharmacological properties.
  • A propoxy group that plays a crucial role in modulating its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Parogrelil hydrochloride can undergo various chemical reactions, including:

  1. Oxidation: Can be oxidized to form corresponding oxides, potentially altering pharmacological properties.
  2. Reduction: Reduction reactions can yield biologically active derivatives.
  3. Substitution: Nucleophilic and electrophilic substitutions can introduce functional groups, modifying the compound's properties.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride.
  • Substitution Reagents: Alkyl halides and acyl chlorides are frequently employed in substitution reactions.

These reactions can lead to derivatives that may exhibit enhanced or altered therapeutic effects.

Mechanism of Action

Process

Parogrelil hydrochloride primarily acts as an inhibitor of phosphodiesterase 3 and calcium channels. This dual action influences several biochemical pathways:

  1. Calcium Channel Inhibition: Reduces calcium influx into cells, leading to smooth muscle relaxation.
  2. Phosphodiesterase Inhibition: Increases intracellular levels of cyclic adenosine monophosphate (cAMP), enhancing vasodilation and anti-inflammatory responses.

Data

The pharmacokinetics indicate that Parogrelil hydrochloride is orally active, with significant effects observed in experimental models for conditions like asthma and intermittent claudication. Its potency as a phosphodiesterase 3 inhibitor is highlighted by an IC50 value of approximately 0.179 nM for PDE3A.

Physical and Chemical Properties Analysis

Physical Properties

Parogrelil hydrochloride is typically presented as a crystalline solid with specific melting points that can vary based on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents; water solubility varies.
  • Stability: Stability under various pH conditions needs assessment for formulation purposes.

Relevant data on these properties are crucial for understanding how the compound behaves in different environments, which impacts its therapeutic application.

Applications

Parogrelil hydrochloride has diverse scientific uses across multiple fields:

  • Chemistry: Serves as a model compound for studying phosphodiesterase inhibition effects on biochemical pathways.
  • Biology: Investigated for its role in cellular signaling modulation.
  • Medicine: Explored for efficacy in treating intermittent claudication, asthma, and other respiratory conditions.
  • Industry: Utilized in pharmaceutical development as a reference compound in drug discovery processes.

The ongoing research into Parogrelil hydrochloride underscores its potential as a significant therapeutic agent in treating cardiovascular diseases and respiratory conditions, highlighting the importance of continued investigation into its properties and applications.

Synthesis and Development History of Parogrelil Hydrochloride

Discovery of Parogrelil Hydrochloride as a Novel PDE3 Inhibitor

Parogrelil hydrochloride (CAS# 878796-94-2), also designated NT-702, NM-702, or INDI-702, emerged from targeted drug discovery efforts in the late 1990s to develop dual-action therapeutics for cardiovascular and inflammatory conditions. The compound was identified via high-throughput screening of brominated pyridazinone libraries, leveraging the core scaffold’s known affinity for phosphodiesterase (PDE) enzymes. Initial pharmacological characterization revealed potent inhibition of PDE3A (IC₅₀ ~100 nM) and moderate activity against PDE5A, positioning it as a novel dual-target inhibitor [1] [4].

Key mechanistic studies demonstrated Parogrelil’s ability to elevate intracellular cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, explaining its physiological effects. In a rat model of intermittent claudication, Parogrelil (1 mg/kg/day) significantly improved walking distance by 78% and restored hindlimb temperature by modulating peripheral blood flow. Concurrently, guinea pig asthma models revealed dual bronchodilatory and anti-inflammatory effects—attributed to cAMP-mediated suppression of inflammatory cytokines and smooth muscle relaxation [1].

Table 1: Key Physicochemical Properties of Parogrelil Hydrochloride

PropertyValue
CAS Number (HCl)878796-94-2
CAS Number (Free Base)139145-27-0
Molecular FormulaC₁₉H₁₈BrClN₄O₂·HCl
Molecular Weight486.19 g/mol
IUPAC Name4-Bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride
SolubilitySoluble in DMSO (>10 mM)
Purity>98%

Structural Optimization Strategies for Enhanced PDE3 Selectivity

Structural refinement of Parogrelil focused on enhancing PDE3 selectivity while preserving dual inhibitory activity. The lead optimization phase involved systematic modifications to its pyridazinone core, halogen substituents, and side-chain topology:

  • Pyridazinone Core: The 3(2H)-pyridazinone ring established critical hydrogen bonds with PDE3A’s Gln716 residue via its carbonyl oxygen. Retaining this motif was essential for catalytic site binding [1] [6].
  • Halogen Substitutions: The 4-bromo group enhanced hydrophobic occupancy in a subpocket of PDE3A, improving binding affinity by ~3-fold compared to non-brominated analogs. The 4-chlorophenylpropoxy moiety contributed to π-stacking interactions with Phe686, reducing off-target effects on PDE4 [1].
  • Aminoalkyl Side Chain: The 5-(3-pyridylmethylamino) group enabled salt bridge formation with Asp950, enhancing solubility and selectivity. N-methylation of this side chain reduced metabolic clearance in human liver microsomes by 40% [4].

Comparative molecular docking studies against PDE3A and PDE5A revealed that Parogrelil’s chloroaryl extension sterically hindered binding to PDE5A’s smaller hydrophobic pocket, conferring 8-fold selectivity for PDE3A over PDE5A. This rational design minimized cross-reactivity with PDE4 and PDE10A isoforms [6].

Comparative Analysis of Synthetic Routes for Brominated Pyridazinone Derivatives

Parogrelil hydrochloride’s synthesis employs a convergent strategy involving brominated pyridazinone formation followed by side-chain coupling. Three routes were evaluated for scalability and yield:

Route 1: Linear Synthesis via Hydrazine Condensation

  • Condensation of 4-(4-chlorophenyl)butanoic acid with hydrazine hydrate (55%) in ethanol (78% yield).
  • Bromination of the dihydropyridazinone intermediate using bromine/acetic acid (76% yield).
  • N-alkylation with 3-(chloromethyl)pyridine hydrochloride under K₂CO₃ catalysis (69% yield) [1] [3].Advantage: High-purity intermediates. Disadvantage: Low regioselectivity during bromination.

Route 2: Palladium-Catalyzed BromoarylationDirect Suzuki coupling of a pyridazinone-boronic ester with 1-bromo-3-(4-chlorophenyl)propane (Pd(PPh₃)₄, 82% yield).Advantage: Fewer steps. Disadvantage: Requires expensive catalysts and stringent anhydrous conditions [3].

Route 3: Microwave-Assisted CyclizationOne-pot cyclization/bromination under microwave irradiation (150°C, 20 min), yielding 88% pure product.Advantage: 5-fold reduction in reaction time. Disadvantage: Specialized equipment needed [3].

Table 2: Comparative Analysis of Synthetic Routes for Parogrelil Hydrochloride

RouteKey StepYield (%)Purity (%)Reaction Time
1Hydrazine condensation76>9512 hours
2Suzuki coupling82983 hours
3Microwave cyclization889720 minutes

Route 1 remains industrially preferred due to cost-effectiveness, though Route 3 offers promise for small-scale GMP production [1] [3].

Properties

CAS Number

878796-94-2

Product Name

Parogrelil hydrochloride

IUPAC Name

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride

Molecular Formula

C19H19BrCl2N4O2

Molecular Weight

486.2 g/mol

InChI

InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H

InChI Key

QWGUGDYWUADMGB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl

Solubility

Soluble in DMSO

Synonyms

4-bromo-6-(3-(4-chlorophenyl)propoxy)-5-(3-pyridylmethylamino)-3(2H)-pyridazinone hydrochloride
NM-702
NT 702
NT-702
NT702 cpd
parogrelil hydrochloride

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.